2-Aminopyridin-3-yl 4-methoxybenzoate
Description
Properties
IUPAC Name |
(2-aminopyridin-3-yl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-10-6-4-9(5-7-10)13(16)18-11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAXKRSULPLRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyridin-3-yl 4-methoxybenzoate typically involves the esterification of 2-aminopyridine with 4-methoxybenzoic acid. One common method is to react 2-aminopyridine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyridin-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Aminopyridin-3-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Aminopyridin-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The methoxybenzoate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-aminopyridin-3-yl 4-methoxybenzoate with structurally related compounds:
Key Observations:
- Thermal Stability : Compounds with bulky substituents (e.g., tert-butyl groups) exhibit higher melting points (~268–287°C) compared to simpler esters .
- Spectral Signatures : The 4-methoxybenzoate group shows characteristic IR bands at ~1540 cm⁻¹ (νas COO⁻) and ~1416 cm⁻¹ (νsym COO⁻) in metal complexes, suggesting similar behavior in the target compound .
Functional Group Impact
- Amino vs. Hydroxy Groups: Methyl 2-amino-3-hydroxybenzoate () highlights how electron-donating groups (e.g., -NH₂, -OH) enhance solubility but reduce thermal stability compared to methoxy-substituted analogs.
- Ester Flexibility : 4-Pentylphenyl 4-methoxybenzoate () demonstrates that alkyl chain length in the ester group affects crystallinity and industrial handling (e.g., as a crystalline powder).
Q & A
Q. What are the recommended synthetic routes for 2-Aminopyridin-3-yl 4-methoxybenzoate, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with the coupling of 3-aminopyridine derivatives with 4-methoxybenzoic acid precursors. Key steps include:
- Esterification : React 4-methoxybenzoyl chloride with 3-aminopyridine under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to isolate the product.
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) and monitor reaction progress via TLC. For scale-up, consider flow chemistry to enhance yield reproducibility .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : NMR (DMSO-d6) should show characteristic signals: δ 8.2–8.4 ppm (pyridine H), δ 6.8–7.2 ppm (aromatic H from methoxybenzoate), and δ 3.8 ppm (OCH).
- Mass Spectrometry (MS) : ESI-MS should display [M+H] at m/z 259.1 (calculated for CHNO).
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to verify purity >98%.
- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .
| Technique | Key Data Points |
|---|---|
| NMR | δ 8.3 (pyridine H), δ 3.8 (OCH) |
| ESI-MS | m/z 259.1 [M+H] |
| HPLC Retention | 12.3 min (gradient: 50–80% acetonitrile) |
Q. How should researchers assess the hydrolytic stability of the ester group in this compound under varying pH conditions?
Conduct stability studies in buffered solutions (pH 1–10) at 37°C:
- Buffer Preparation : Use ammonium acetate (pH 4–6) and phosphate buffers (pH 2–8) adjusted to ±0.1 pH units .
- Kinetic Monitoring : Quantify degradation via HPLC every 24 hours. The ester group is most labile under alkaline conditions (pH >8), with hydrolysis half-life <48 hours.
- Stabilization Strategies : For biological assays, use neutral pH (6.5–7.4) and store solutions at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?
Discrepancies may arise from impurities or tautomeric forms. Mitigation strategies include:
- Orthogonal Techniques : Supplement NMR/MS with IR spectroscopy (e.g., confirm ester C=O stretch at ~1720 cm) and X-ray crystallography for unambiguous structural assignment.
- Isotopic Labeling : Synthesize -labeled analogs to trace signal origins in complex NMR spectra.
- High-Resolution MS : Use HRMS to distinguish isobaric interferences (e.g., [M+Na] vs. [M+K]) .
Q. What strategies are effective for studying the coordination chemistry of this compound with transition metals?
The amino-pyridine moiety can act as a ligand for metal ions like Cu(II) or Ag(I):
- Complex Synthesis : React the compound with metal salts (e.g., AgNO) in methanol/water (1:1) under nitrogen. Monitor complexation via UV-Vis (shift in λ from 265 nm to 280 nm).
- Characterization : Use cyclic voltammetry to assess redox behavior and single-crystal XRD to determine coordination geometry. For Ag(I), expect a linear N–Ag–N arrangement .
Q. What methodological approaches are recommended for evaluating the biological activity of this compound derivatives?
Focus on target-specific assays and computational modeling:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination).
- Cellular Uptake : Use radiolabeled -analogs to quantify intracellular accumulation in cancer cell lines.
- Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding modes to ATP-binding pockets (PDB: 1M17) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
